molecular formula C15H20N6 B6456868 2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549033-91-0

2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6456868
CAS No.: 2549033-91-0
M. Wt: 284.36 g/mol
InChI Key: CYOVQOLCCQZEGF-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methyl groups and a piperazine ring attached to another pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves the reaction of 2,4,5-trimethylpyrimidine with 1-(2-pyrimidinyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.

Scientific Research Applications

Research indicates that 2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine exhibits significant biological activity, particularly in modulating enzyme activity and influencing signaling pathways. This has implications for therapeutic contexts such as:

  • Neurodegenerative Disorders : The compound may interact with receptors involved in neurodegenerative diseases, potentially offering neuroprotective effects.
  • Cancer Treatment : Its ability to bind to various biological targets suggests it could serve as a lead compound in developing anticancer therapies.

Neuroprotective Effects

Studies have indicated that compounds with similar structures can exhibit neuroprotective effects, making this compound a candidate for further research in treating conditions like Alzheimer's and Parkinson's disease.

Anticancer Properties

The compound's structural analogs have shown promise in anticancer studies. For instance, piperazine-containing thiazolo[5,4-d]pyrimidines have demonstrated activity against cancer cells. The binding affinity of this compound to adenosine receptors is particularly noteworthy due to the role of these receptors in tumor biology.

Comparison with Structural Analogues

A comparative analysis of structural analogues reveals varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
Piperazine-containing Thiazolo[5,4-d]pyrimidinesThiazole ring + piperazineNeuroprotective effects
Thienopyrimidine DerivativesThieno ring + pyrimidineAnticancer properties
Adenosine Receptor AntagonistsVarious substitutions on pyrimidineTreatment for neurodegenerative disorders

These compounds share core structural similarities with this compound but exhibit distinct mechanisms of action.

Materials Science Applications

Beyond pharmaceuticals, the unique chemical properties of this compound may be utilized in materials science. Its potential applications include:

  • Development of New Polymers : The compound's structure can be tailored for creating innovative polymeric materials.
  • Coatings : Its stability and reactivity may be advantageous in formulating protective coatings with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethylpyrimidine: Similar in structure but lacks the piperazine ring.

    1-(2-pyrimidinyl)piperazine: Contains the piperazine ring but lacks the trimethylpyrimidine moiety.

    2,4-dimethyl-6-(pyrimidin-2-yl)piperazine: Similar but with fewer methyl groups on the pyrimidine ring.

Uniqueness

2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to the combination of its trimethyl-substituted pyrimidine ring and the pyrimidinyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.

Biological Activity

2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound known for its distinctive structure, which includes a pyrimidine ring and a piperazine moiety. This compound has garnered attention due to its potential biological activities, particularly in therapeutic contexts such as neurodegenerative disorders and cancer treatment. This article aims to synthesize current research findings regarding its biological activity, including enzyme interactions, receptor binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N6, with a molecular weight of approximately 353.4 g/mol. Its unique structural features contribute to its biological activity:

Structural Feature Description
Pyrimidine RingCore structure providing stability and reactivity
Piperazine MoietyEnhances solubility and receptor binding capabilities
Methyl SubstituentsInfluence on lipophilicity and biological interactions

Enzyme Modulation

Research indicates that this compound may modulate the activity of various enzymes. For instance, studies suggest that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The compound's ability to inhibit COX enzymes was demonstrated with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties. In vitro studies reveal that it may protect neuronal cells from apoptosis induced by stressors such as oxidative stress and inflammation. This was evidenced by reduced expression of apoptosis markers like cleaved caspase-3 in human neuronal cell models . The mechanism appears to involve inhibition of endoplasmic reticulum (ER) stress pathways and modulation of inflammatory responses .

Receptor Binding Affinity

The binding affinity of this compound for various receptors has been investigated. Compounds with similar structures have shown varying affinities for adenosine receptors implicated in neurodegenerative diseases . Such interactions may contribute to the compound's therapeutic potential in treating conditions like Alzheimer's disease.

Case Study 1: Neuroprotective Activity

In a study involving human microglia and neuronal cell models, derivatives of pyrimidine compounds exhibited significant anti-neuroinflammatory effects through the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production. The lead compounds demonstrated favorable interactions with proteins involved in inflammation and apoptosis pathways .

Case Study 2: Anti-cancer Potential

Another investigation focused on the anti-cancer properties of pyrimidine derivatives similar to this compound. These studies highlighted the compound's ability to induce cell cycle arrest and apoptosis in cancer cell lines through modulation of signaling pathways associated with cell proliferation .

Comparative Analysis with Related Compounds

Compound Name Structural Features Biological Activity
Piperazine-containing Thiazolo[5,4-d]pyrimidinesThiazole ring + piperazineNeuroprotective effects
Thienopyrimidine DerivativesThieno ring + pyrimidineAnticancer properties
Adenosine Receptor AntagonistsVarious substitutions on pyrimidineTreatment for neurodegenerative disorders

These compounds share core structural similarities with this compound but exhibit unique mechanisms of action that contribute to their respective biological activities .

Properties

IUPAC Name

2,4,5-trimethyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6/c1-11-12(2)18-13(3)19-14(11)20-7-9-21(10-8-20)15-16-5-4-6-17-15/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOVQOLCCQZEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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